molecular formula C14H13N7S B5944487 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B5944487
M. Wt: 311.37 g/mol
InChI Key: HBNBSWDXLDIGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a potent and selective small molecule inhibitor with significant research value in oncology, particularly in the study of protein kinase signaling pathways. Its core mechanism of action involves the potent inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular adhesion, proliferation, migration, and survival. Overexpression and activation of FAK is frequently observed in a wide range of malignant tumors and is associated with poor prognosis . By targeting the ATP-binding site of FAK, this compound effectively suppresses its autophosphorylation and downstream signaling, making it a vital tool for investigating tumor invasion, metastasis, and angiogenesis. Furthermore, research indicates that this [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivative exhibits a promising cytotoxic profile against various human cancer cell lines. Studies on analogous triazolothiadiazole compounds have demonstrated their ability to induce apoptosis and cell cycle arrest , highlighting the potential of this chemical scaffold for developing novel anti-cancer therapeutics. Its utility extends to chemical biology for pathway dissection and in preclinical research for evaluating the efficacy of FAK inhibition as a therapeutic strategy, both as a single agent and in combination with other chemotherapeutics.

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7S/c1-9-7-10(2)20(18-9)8-12-16-17-14-21(12)19-13(22-14)11-3-5-15-6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNBSWDXLDIGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NN=C3N2N=C(S3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of a class of heterocyclic compounds known for their diverse biological activities. This article summarizes the biological activity of this compound based on various studies, including its synthesis, structural properties, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5SC_{15}H_{17}N_5S, and it features a complex structure that includes a pyrazole moiety and a triazole-thiadiazole framework. The presence of these nitrogen-containing heterocycles contributes significantly to its biological properties.

Biological Activities

The biological activities of this compound have been extensively studied, revealing several therapeutic potentials:

  • Antitumor Activity : Research has shown that derivatives of pyrazole and triazole exhibit significant antitumor properties. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
  • Antiviral Activity : The compound has demonstrated antiviral properties against various viral strains. Subtle modifications in its structure can enhance its efficacy against specific viruses .
  • Anti-inflammatory Effects : Similar compounds in the same class have been reported to possess anti-inflammatory activities. This is attributed to their ability to modulate inflammatory pathways in the body .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-component reactions that yield high purity products. The structural conformation is stabilized by intramolecular hydrogen bonding and π-π stacking interactions .

Table 1: Summary of Biological Activities

Activity Mechanism References
AntitumorInhibition of tubulin polymerization
AntiviralStructural modification enhances efficacy
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antitumor Studies : A study conducted on pyrazole derivatives showed promising results in inhibiting cancer cell lines through targeted action on microtubule dynamics .
  • Antiviral Efficacy : Another investigation into triazole derivatives indicated their potential as antiviral agents against HIV and other viral infections through mechanisms involving viral replication inhibition .

Chemical Reactions Analysis

Core Formation and Cyclization

The synthesis of the triazolothiadiazole core typically begins with 4-amino-5-mercapto-1,2,4-triazole derivatives as precursors. A key step involves reacting hydrazides with carbon disulfide and a base (e.g., sodium hydroxide) to form the 1,2,4-triazole-5-thione intermediate . This intermediate undergoes cyclization with reagents like carboxylic acids, acid chlorides, or orthoesters to construct the fused triazolothiadiazole ring system.

Reagent Role Conditions
Carbon disulfideForms thione intermediateBase (e.g., NaOH)
Substituted acidsCyclization to form triazolothiadiazoleHeat or microwave

Multi-component Reaction Approach

A three-component cascade reaction is reported for related derivatives, combining 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol , acetyl acetone , and aromatic aldehydes to form substituted triazolothiadiazoles . This method enables simultaneous introduction of substituents, suggesting potential applicability to the target compound’s synthesis.

Component Function
4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiolCore precursor
Acetyl acetoneKetone donor for cyclization
Aromatic aldehydesSubstituent source

Structural Analysis

The compound’s structure is validated using:

  • X-ray crystallography : Reveals planar triazolothiadiazole rings and stabilizing intermolecular interactions (e.g., C—H⋯N hydrogen bonds).

  • DFT calculations : Supports conformational analysis and electronic structure.

Technique Key Findings
X-ray crystallographyPlanar core, hydrogen bonding motifs
DFT calculationsElectronic distribution, conformational stability

Reaction Mechanism Insights

The synthesis mechanism involves nucleophilic attack and cyclization steps , with substituents influencing reactivity. For example, the 3,5-dimethyl-pyrazolyl group may enhance stability through electron-donating effects, while the 4-pyridinyl group could participate in π–π interactions or hydrogen bonding .

Challenges and Optimization

  • Regioselectivity : Ensuring correct substituent placement during cyclization.

  • Stability : Bulky substituents may require tailored reaction conditions (e.g., microwave irradiation) .

  • Purification : Recrystallization from solvents like ethanol or dichloromethane is common .

Biological Activity Relevance

While the query focuses on chemical reactions, related derivatives exhibit antiviral and antitumoral activity through mechanisms like tubulin polymerization inhibition . These findings highlight the importance of substituent design in modulating biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares the triazolothiadiazole core with derivatives in and but differs in substituent positions. For example, 3-pyridinyl vs.
  • Synthesis of the target compound employs phase-transfer catalysis (e.g., tetrabutylammonium iodide), similar to other triazolothiadiazoles , whereas thiadiazine derivatives () require diazenylation under acidic conditions .

Physicochemical Properties

  • Lipophilicity : The pyrazolylmethyl group in the target compound likely enhances lipophilicity compared to simpler alkyl or aryl substituents (e.g., methyl or p-tolyl groups in ), facilitating membrane penetration .
  • Thermal Stability : Melting points of triazolothiadiazole derivatives (e.g., 160–220°C in ) generally exceed those of thiadiazines (e.g., 126–206°C in ), suggesting greater rigidity and crystallinity in fused heterocycles .

Table 2: Comparative Bioactivity Profiles

Compound Class Substituent Features Reported Activities Mechanism Insights
Target Compound 4-Pyridinyl, pyrazolylmethyl Vasodilatory (predicted) Likely interaction with vascular ion channels
Triazolo[3,4-b]thiadiazoles () Methoxyphenylpyrazolyl, variable R Antifungal (molecular docking vs. 14-α-demethylase) Inhibition of fungal ergosterol synthesis
Thiadiazines () Diazenyl, pyrazolyl Antimicrobial (broad-spectrum) Disruption of bacterial cell wall synthesis
3-Pyridinyl triazolothiadiazoles () 3-Pyridinyl, variable substituents Vasodilatory (confirmed) Modulation of nitric oxide pathways

Key Observations :

  • The 4-pyridinyl group in the target compound may confer distinct vasodilatory properties compared to 3-pyridinyl analogs (), as substituent positioning affects receptor binding .
  • Pyrazolyl-containing compounds (e.g., ) consistently show antimicrobial or antifungal activity, highlighting the role of this moiety in targeting microbial enzymes .

Q & A

Q. What are the common synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives with pyrazole and pyridinyl substituents?

The synthesis typically involves stepwise heterocyclic ring formation. For example:

  • Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using NaH as a base to form intermediate pyrazole derivatives .
  • Step 2 : Cyclocondensation with thiourea or thiosemicarbazide to construct the triazolo-thiadiazole core. Substituents like 4-pyridinyl are introduced via nucleophilic substitution or cross-coupling reactions .
  • Key characterization : IR and ¹H/¹³C NMR confirm functional groups and regiochemistry, while melting points and elemental analysis validate purity .

Q. How are structural ambiguities resolved in triazolo-thiadiazole derivatives during synthesis?

  • Regiochemical confirmation : X-ray crystallography (if available) or comparative NMR analysis with known analogs distinguishes between [3,4-b] and other fusion patterns .
  • Tautomerism issues : IR spectroscopy identifies thione (C=S, ~1250 cm⁻¹) vs. thiol (S-H, ~2550 cm⁻¹) forms, while ¹H NMR detects proton exchange in NH/CH environments .

Q. What preliminary biological activities are reported for this compound class?

  • Antifungal potential : Molecular docking studies (e.g., against 14-α-demethylase lanosterol, PDB:3LD6) predict binding affinity, guiding in vitro antifungal assays .
  • Cytotoxicity : Derivatives with pyridinyl/pyrazole motifs show apoptosis induction in cancer cell lines (e.g., HepG2) via flow cytometry and Hoechst staining .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yielding steps in triazolo-thiadiazole synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (solvent polarity, temperature, catalyst loading). For example, ethanol under reflux vs. DMF at 100°C .
  • Flow chemistry : Continuous-flow systems improve reproducibility and scalability of oxidation or cyclization steps, reducing side reactions .
  • Bayesian optimization : Machine learning models prioritize high-yield conditions with minimal experimental runs .

Q. What strategies address contradictions in biological activity data across similar derivatives?

  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridinyl vs. methoxy on phenyl) to correlate structural features with activity trends .
  • Enzyme vs. cell-based assays : Discrepancies may arise from differential membrane permeability. Validate docking predictions with cell-free enzymatic assays (e.g., 14-α-demethylase inhibition) .
  • Metabolic stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .

Q. How can molecular docking guide the rational design of derivatives targeting specific enzymes?

  • Binding site analysis : Identify key residues (e.g., hydrophobic pockets in 3LD6) to prioritize substituents like 3,5-dimethylpyrazole for van der Waals interactions .
  • Dynamic simulations : MD simulations (10–100 ns) refine docking poses and evaluate binding energy (ΔG) using MM-PBSA/GBSA methods .
  • Scaffold hopping : Replace triazolo-thiadiazole with triazolo-triazine to assess conserved interactions while improving solubility .

Methodological Challenges & Solutions

Q. How are spectroscopic artifacts minimized during characterization?

  • Multi-technique validation : Cross-check IR (C=N/C=S), NMR (ring protons), and HRMS for molecular ion consistency .
  • Deuterated solvents : Use DMSO-d₆ for compounds with low solubility in CDCl₃ to avoid peak broadening .

Q. What computational tools are recommended for predicting physicochemical properties?

  • ADMET prediction : SwissADME or ADMETLab estimate LogP, solubility, and bioavailability to prioritize derivatives for synthesis .
  • DFT calculations : Gaussian or ORCA optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.